molecular formula C19H23ClN4O2S B2850471 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide CAS No. 921491-89-6

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide

Cat. No. B2850471
CAS RN: 921491-89-6
M. Wt: 406.93
InChI Key: YRJNGFJEFWYSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of thiazol-urea derivatives were designed and synthesized based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib . The aim was to improve the druggability of target compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazol-4-yl group attached to a ureido group, which is further attached to a 3-chlorophenyl group . The compound also contains a cycloheptylacetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies on similar thiazol-urea derivatives have been reported . These compounds have been synthesized from commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol .

Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

This compound has been identified as an inhibitor of VEGFR2, which plays a significant role in angiogenesis, the process of new blood vessel formation. Inhibition of VEGFR2 is a promising strategy for the treatment of cancers, as it can potentially prevent tumors from developing their own blood supply, thereby inhibiting their growth .

Anti-Cancer Research

Due to its role in VEGFR2 inhibition, this compound is being studied for its potential use in anti-cancer therapies. It could be used to develop drugs that target various forms of cancer, particularly those that are highly dependent on angiogenesis .

Drug Development

The compound’s molecular structure allows for modifications that could lead to the development of new drugs with improved efficacy and reduced side effects. Its core structure could serve as a scaffold for designing drugs targeting a range of diseases.

Pharmacokinetics

Research into the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion (ADME), is crucial. Understanding these properties will help in optimizing dosing regimens and predicting drug interactions.

Molecular Biology Studies

The compound can be used in molecular biology studies to understand the interaction between small molecules and proteins. This can provide insights into the mechanisms of action of drugs and the basis of drug resistance.

Biochemical Assays

It can be utilized in biochemical assays to measure the activity of enzymes, receptors, and other proteins. Such assays are essential in the drug discovery process to identify active compounds and determine their potency .

Chemical Biology

In chemical biology, this compound can be used as a tool to probe biological systems, helping to elucidate the roles of specific proteins in cellular processes and diseases.

Synthetic Chemistry

The compound is of interest in synthetic chemistry for the development of new synthetic routes and methodologies. This can lead to the discovery of more efficient and cost-effective ways to produce therapeutically relevant molecules.

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c20-13-6-5-9-15(10-13)22-18(26)24-19-23-16(12-27-19)11-17(25)21-14-7-3-1-2-4-8-14/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJNGFJEFWYSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.